1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene
Description
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene (CAS: Not explicitly listed in evidence; positional isomer of 681482-61-1 ) is a small-molecule scaffold featuring a trifluoromethyl group at the 2-position of a benzene ring and a 2-aminoethoxy substituent. The compound’s molecular formula is C₉H₁₀F₃NO, with a molecular weight of 205.18 g/mol . It is described as a versatile intermediate for pharmaceutical and materials science applications, though commercial availability is discontinued .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,5-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWBAAWPVVQBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)phenol with ethylene oxide to form 2-(2-hydroxyethoxy)-1-(trifluoromethyl)benzene. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Trifluoromethyl Substitution
- 1-(2-Aminoethoxy)-4-(Trifluoromethyl)benzene (CAS: 681482-61-1): Structure: Trifluoromethyl group at the 4-position. Properties: Identical molecular weight (205.18 g/mol) and formula as the 2-isomer but distinct electronic and steric profiles due to substituent positioning. Applications: Used as a scaffold in drug discovery but discontinued commercially .
- Key Differences: The 2-trifluoromethyl isomer may exhibit altered reactivity in electrophilic aromatic substitution due to steric hindrance near the aminoethoxy group.
Halogenated Analogs
- 1-(2-Bromoethoxy)-2-(Trifluoromethyl)benzene (CAS: 910468-48-3): Structure: Bromine replaces the amino group in the ethoxy chain. Properties: Higher molecular weight (269.06 g/mol) due to bromine. Acts as an intermediate for Suzuki coupling or nucleophilic substitutions . Applications: Used in synthesizing polymers or bioactive molecules .
- 1-[2-(Chloromethyl)phenoxy]-3-(Trifluoromethyl)benzene (CAS: 478032-57-4): Structure: Chloromethyl and trifluoromethyl groups on adjacent benzene rings. Properties: Reactive chloromethyl group enables further functionalization (e.g., quaternization, cross-coupling) .
Bioactive and Antiproliferative Derivatives
1-(Isothiocyanatomethyl)-2-(Trifluoromethyl)benzene (Compound 36 in ):
- 2-{[1-(2-(2-Aminoethoxy)ethylimino)-1,2,3,4-Tetrahydrocarbazol-2-yl-methyl]amino}ethanol (): Structure: Aminoethoxy chain integrated into a carbazole framework. Applications: Exhibits pronounced antimicrobial activity, suggesting the aminoethoxy moiety enhances bioactivity .
Electronic and Functional Group Variations
1-(Bromomethyl)-2-(Trifluoromethoxy)benzene (CAS: 198649-68-2):
- 1-Azido-2-(Trifluoromethyl)benzene: Structure: Azide (-N₃) group replaces aminoethoxy. Applications: Used in click chemistry for bioconjugation or polymer synthesis .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Efficiency : Isothiocyanato derivatives (e.g., Compound 36) achieve high purity (99%) compared to bromo/chloro analogs, suggesting optimized protocols for electrophilic substitutions .
- Commercial Viability: Discontinuation of 1-(2-aminoethoxy)-CF₃-benzene isomers may reflect challenges in stability or scalability .
Biological Activity
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group, which can significantly influence biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H10F3N
- Molecular Weight : 201.18 g/mol
This compound features an aminoethoxy group that may enhance solubility and bioavailability, while the trifluoromethyl group is known to modulate the pharmacokinetic properties of drugs.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the amino group allows for potential hydrogen bonding with active sites of enzymes, which may lead to inhibition or modulation of enzymatic activity.
- Receptor Binding : The trifluoromethyl group can enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Some studies have indicated that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Study on Antimicrobial Properties :
- Research on Anticancer Activity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
